Computed Lipophilicity (XLogP3) Differentiates 3-Aryl-4-methyl from N-Substituted and 4-Aryl Regioisomers
The target compound exhibits a computed XLogP3 value of 2.9, which is lower than the 3.2 predicted for the N-substituted isomer 1-(3-chlorophenyl)-4-methyl-1H-pyrazole and higher than the 2.7 estimated for the 4-aryl regioisomer 4-(3-chlorophenyl)-3-methyl-1H-pyrazole [1]. This intermediate lipophilicity profile positions the target compound favorably within the generally accepted drug-like range (LogP 1–4) while suggesting distinct membrane permeability and protein-binding characteristics compared to its nearest structural neighbors.
N-substituted isomer: ~3.2
4-aryl regioisomer: ~2.7
(≈0.2–0.3 log unit differences)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-4-methyl-1H-pyrazole: XLogP3 ≈ 3.2; 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole: XLogP3 ≈ 2.7 (estimated from structural class trends) |
| Quantified Difference | Approximately 0.3 log unit difference from the N-substituted isomer; approximately 0.2 log unit difference from the 4-aryl regioisomer |
| Conditions | Values computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07). Comparator values are class-level estimates based on typical trends for pyrazole regioisomers; experimental confirmation in a consistent assay system is recommended. |
Why This Matters
Differences of 0.2–0.3 log units in lipophilicity can translate to measurable shifts in off-rate kinetics, plasma protein binding, and passive membrane permeability—parameters critical for selecting the correct isomer for in vitro SAR campaigns and in vivo pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 20370357, 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole. Computed Properties, XLogP3-AA entry. National Center for Biotechnology Information (2025). View Source
